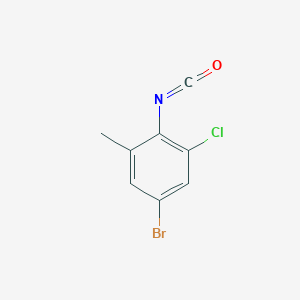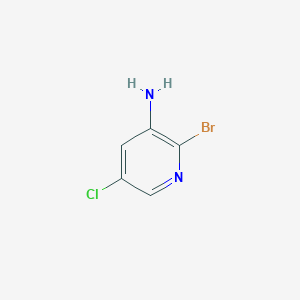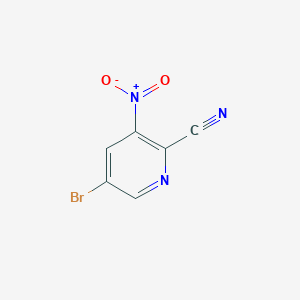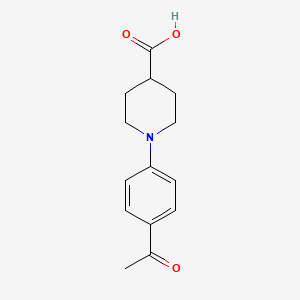
Ácido 1-(4-acetilfenil)piperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO3 It features a piperidine ring substituted with an acetylphenyl group and a carboxylic acid group
Aplicaciones Científicas De Investigación
1-(4-Acetylphenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
- However, piperidine derivatives, in general, play a significant role in drug design and are present in various pharmaceutical classes and alkaloids .
- Researchers have explored intra- and intermolecular reactions leading to the formation of piperidine derivatives, including substituted piperidines and spiropiperidines .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Análisis Bioquímico
Biochemical Properties
1-(4-Acetylphenyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction suggests that 1-(4-acetylphenyl)piperidine-4-carboxylic acid may modulate neurotransmission by influencing the activity of these receptors.
Cellular Effects
The effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it may affect the expression of genes involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
At the molecular level, 1-(4-acetylphenyl)piperidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its partial agonist activity at GABA A receptors involves binding to the receptor’s active site, leading to conformational changes that modulate receptor activity . This interaction can result in either the inhibition or activation of downstream signaling pathways, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(4-acetylphenyl)piperidine-4-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as neurotransmission and gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission by acting as a partial agonist at GABA A receptors . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant toxicity.
Metabolic Pathways
1-(4-Acetylphenyl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 1-(4-acetylphenyl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells.
Subcellular Localization
The subcellular localization of 1-(4-acetylphenyl)piperidine-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenylpiperidine with a carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-(4-acetylphenyl)piperidine-4-carboxylic acid often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
1-Acetylpiperidine-4-carboxylic acid: This compound is structurally similar but lacks the phenyl group.
Isonipecotic acid: Another related compound with a piperidine ring and carboxylic acid group.
Uniqueness: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid is unique due to the presence of both the acetylphenyl group and the piperidine ring, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUHUVPBFVRUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
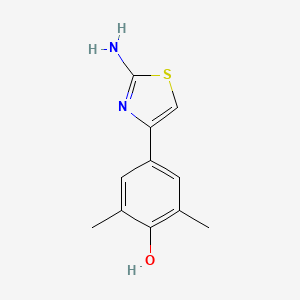
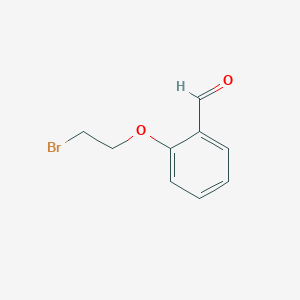
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
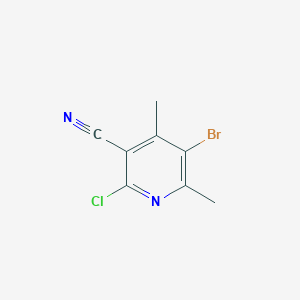
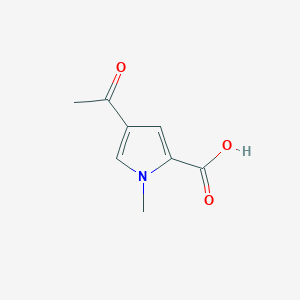

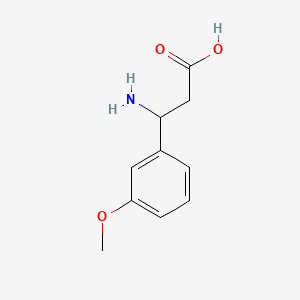
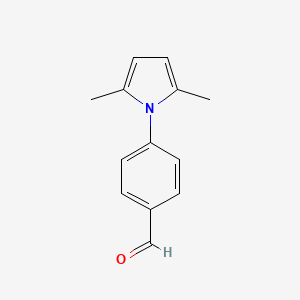
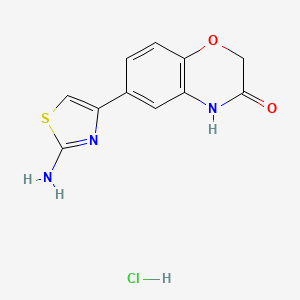
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
